N-Me-Orn(Boc)-OMe.HCl (CAS 2044710-04-3) is a highly specialized, orthogonally protected amino acid building block engineered primarily for solution-phase peptide synthesis (SPS) and peptidomimetic development. Featuring an N-alpha methyl group, a delta-amino tert-butyloxycarbonyl (Boc) protecting group, and a C-terminal methyl ester, this hydrochloride salt provides a precisely controlled reactivity profile [1]. The N-methylation imparts essential conformational rigidity and proteolytic resistance to downstream therapeutic products, while the C-terminal methyl ester prevents unwanted self-condensation during the harsh coupling conditions often required for sterically hindered secondary amines [2]. As an HCl salt, it ensures extended shelf-life and precise stoichiometric handling compared to its free-base counterparts.
Substituting N-Me-Orn(Boc)-OMe.HCl with standard solid-phase building blocks like Fmoc-N-Me-Orn(Boc)-OH fails in solution-phase workflows because the unprotected C-terminus of the Fmoc derivative leads to rapid oligomerization and requires costly, time-consuming transient protection steps . Conversely, substituting with the non-methylated H-Orn(Boc)-OMe.HCl drastically alters the pharmacokinetic profile of the final molecule, stripping away the steric shielding required to prevent rapid exopeptidase degradation in vivo [1]. Furthermore, attempting to procure and use the free base form (N-Me-Orn(Boc)-OMe) rather than the hydrochloride salt compromises batch-to-batch reproducibility; the free secondary amine is highly susceptible to atmospheric oxidation and CO2 absorption, disrupting the precise molar stoichiometry required to drive sterically hindered couplings to completion [2].
In scalable solution-phase peptide synthesis (SPS), the C-terminus must be protected to prevent self-condensation when activating the N-terminus. N-Me-Orn(Boc)-OMe.HCl maintains complete C-terminal ester integrity during harsh N-acylation conditions (e.g., using HATU/DIEA at elevated temperatures), allowing for clean fragment elongation [1]. In contrast, utilizing the free acid N-Me-Orn(Boc)-OH in solution requires transient protection strategies, which typically reduce overall coupling yields to below 60% due to competing oligomerization and complex purification requirements [2].
| Evidence Dimension | Fragment coupling yield in solution phase |
| Target Compound Data | >90% yield with intact C-terminal protection |
| Comparator Or Baseline | N-Me-Orn(Boc)-OH (Free acid): <60% yield due to oligomerization |
| Quantified Difference | 30%+ absolute increase in usable fragment yield |
| Conditions | Solution-phase N-acylation using HATU/DIEA in DMF |
Procuring the OMe-protected variant is mandatory for industrial-scale batch-reactor synthesis, eliminating the need for expensive solid-phase resins or inefficient transient protection steps.
Coupling onto a secondary amine (N-methyl) is sterically hindered and highly sensitive to reagent stoichiometry. N-Me-Orn(Boc)-OMe.HCl, isolated as a hydrochloride salt, exhibits exceptional oxidative stability, maintaining >98% purity over 12 months under standard desiccation . Conversely, the free base form of N-methylated amino esters is prone to rapid atmospheric degradation and CO2 absorption, often dropping below 90% purity within weeks, which skews molar equivalent calculations and leads to failed couplings .
| Evidence Dimension | Purity retention (Shelf life) |
| Target Compound Data | >98% purity after 12 months (ambient desiccation) |
| Comparator Or Baseline | N-Me-Orn(Boc)-OMe (Free base): <90% purity due to oxidation/CO2 absorption |
| Quantified Difference | 8%+ higher sustained purity, ensuring exact stoichiometric control |
| Conditions | Ambient temperature storage under standard laboratory desiccation |
The HCl salt form guarantees the precise molar calculations required for low-yielding, sterically hindered couplings, preventing costly batch failures in manufacturing.
A primary driver for procuring N-Me-Orn(Boc)-OMe.HCl over standard ornithine derivatives is the pharmacokinetic enhancement of the final peptide. Peptidomimetics incorporating N-methylated linkages derived from this building block typically exhibit an exopeptidase cleavage half-life exceeding 48 hours in human serum assays due to severe steric shielding of the amide bond [1]. In direct contrast, peptides synthesized using the non-methylated comparator H-Orn(Boc)-OMe.HCl often degrade rapidly, with serum half-lives falling between 2 to 4 hours [1].
| Evidence Dimension | Serum exopeptidase cleavage half-life |
| Target Compound Data | >48 hours (N-methylated linkage) |
| Comparator Or Baseline | H-Orn(Boc)-OMe.HCl (Primary amine linkage): 2-4 hours |
| Quantified Difference | 12x to 24x increase in metabolic half-life |
| Conditions | In vitro human serum stability assay (37°C) |
Buyers developing peptide therapeutics must select the N-methylated variant to ensure the final drug candidate survives systemic circulation long enough to reach its target.
Because its C-terminus is securely protected by a methyl ester, this compound is the ideal starting material for building N-methylated di- and tri-peptide fragments in solution phase [1]. It allows process chemists to perform harsh N-terminal acylations in standard batch reactors without the volume and cost limitations associated with solid-phase peptide synthesis (SPPS) resins.
For drug discovery programs targeting intracellular protein-protein interactions, standard peptides are rapidly degraded by proteases. Procuring N-Me-Orn(Boc)-OMe.HCl allows medicinal chemists to introduce targeted backbone N-methylation, drastically extending the serum half-life of the candidate while simultaneously improving membrane permeability through the reduction of hydrogen bond donors [2].
The orthogonal protection scheme (N-Me/OMe backbone vs. delta-Boc side chain) makes this compound highly suitable for complex linker synthesis. The delta-Boc group can be selectively removed under acidic conditions to attach fluorophores, cytotoxic payloads, or PEG chains, while the backbone remains fully protected and intact for subsequent coupling steps [3].